molecular formula C16H19NO3S2 B2965105 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396767-75-1

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No. B2965105
M. Wt: 337.45
InChI Key: KTQOQWPYPUFADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine” is a complex organic molecule that likely contains a piperidine ring, a common feature in many pharmaceuticals and natural products . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis involves the coupling of the appropriate methoxyphenyl and thiophenyl precursors with a piperidine ring. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of complex organic molecules .

Scientific Research Applications

Synthesis and Chemical Properties

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine and related compounds have been explored for their synthesis methodologies and chemical properties in scientific research. Studies have focused on the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the role of these groups in modifying the reactivity and selectivity of methoxylation processes. Such research provides insights into the synthesis of functionalized piperidine derivatives under various conditions, enabling the development of novel compounds with potential applications in medicinal chemistry and materials science (Golub & Becker, 2015).

Pharmacological Properties

Compounds structurally related to 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine have been evaluated for their pharmacological properties, including their potential as selective serotonin receptor agonists. Such studies are crucial for the discovery of new therapeutic agents, especially for the treatment of gastrointestinal disorders. Research in this area has led to the identification of compounds that show promising prokinetic effects, potentially offering new treatments with reduced side effects compared to existing medications (Sonda et al., 2004).

Anticancer Activity

The search for novel anticancer agents has also involved the exploration of piperidine derivatives. Studies have shown that certain novel compounds, including those with a sulfone moiety, exhibit significant anticancer activity against various cancer cell lines, including breast cancer cells. Such research contributes to the ongoing effort to find more effective and safer anticancer therapies (Al-Said et al., 2011).

Molecular Structure Analysis

In addition to pharmacological studies, the molecular structures of piperidine derivatives have been analyzed through crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. Such research aids in understanding the molecular conformation, intermolecular interactions, and reactive sites of these compounds, which is essential for the rational design of functional molecules for various applications (Kumara et al., 2017).

Antioxidant and Anticholinesterase Activity

Explorations into the antioxidant and anticholinesterase activity of sulfonyl hydrazone and piperidine derivatives underscore the potential of these compounds in developing treatments for oxidative stress-related diseases and neurodegenerative disorders. Such studies are crucial for identifying new therapeutic agents that can mitigate the effects of oxidative damage and improve cognitive functions (Karaman et al., 2016).

properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-20-14-5-2-3-7-16(14)22(18,19)17-10-8-13(9-11-17)15-6-4-12-21-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQOQWPYPUFADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

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